molecular formula C25H27N5O2 B2717653 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-29-9

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2717653
CAS No.: 851938-29-9
M. Wt: 429.524
InChI Key: MIFFODLOBTVTMT-UHFFFAOYSA-N
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Description

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound combines a dihydroisoquinoline moiety with a xanthine core, which gives it distinctive properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step process:

  • Formation of the Isoquinoline Intermediate: : The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate through a Pictet-Spengler reaction.

  • Alkylation: : The next step involves the alkylation of the xanthine core at the 7-position with the 2-methylbenzyl group using a suitable alkylating agent.

  • Coupling Reaction: : The final step is the coupling of the 3,4-dihydroisoquinoline intermediate with the alkylated xanthine core, typically through a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, using continuous flow reactors to maintain precise control over reaction parameters, and employing efficient purification techniques such as column chromatography or crystallization to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and isoquinoline positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Strong bases or acids, depending on the nature of the substituent to be introduced.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydro or tetrahydro compounds.

  • Substitution: : Various substituted derivatives at the benzyl or isoquinoline moieties.

Scientific Research Applications

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Acts as a ligand for probing receptor-ligand interactions in biochemical assays.

  • Medicine: : Potential therapeutic agent for targeting specific molecular pathways in diseases such as cancer or neurological disorders.

  • Industry: : Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Binding: : It binds to specific receptors or enzymes, modulating their activity.

  • Pathways: : It can influence signaling pathways by either activating or inhibiting key proteins involved in cellular processes.

Comparison with Similar Compounds

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be compared to other compounds such as caffeine and theobromine:

  • Caffeine: : Like this compound, caffeine contains a xanthine core but lacks the complex isoquinoline moiety, leading to differences in its biological activity and therapeutic potential.

  • Theobromine: : Another xanthine derivative, theobromine has a simpler structure, lacking the substituted benzyl and isoquinoline groups, which limits its range of chemical reactions and applications compared to the compound .

The unique structural features of this compound confer distinct chemical properties and biological activities, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-8-4-5-10-19(17)15-30-21(16-29-13-12-18-9-6-7-11-20(18)14-29)26-23-22(30)24(31)28(3)25(32)27(23)2/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFFODLOBTVTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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